Naftopidil - 57149-07-2

Naftopidil

Catalog Number: EVT-276114
CAS Number: 57149-07-2
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naftopidil is a synthetic organic compound belonging to the phenylpiperazine class. [, ] Its primary role in scientific research stems from its activity as an α1-adrenoceptor antagonist, particularly demonstrating selectivity for the α1D subtype. [, , , ] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of α1-adrenoceptor subtypes. Research applications extend beyond its α1-adrenoceptor antagonism, exploring its interaction with various cellular processes and signaling pathways. [, , , ]

Prazosin

    Compound Description: Prazosin is a selective α1-adrenoceptor antagonist used to treat hypertension. [, , , , ] It exerts its antihypertensive effects by blocking the vasoconstrictive effects of norepinephrine.

    Relevance: Prazosin serves as a reference compound in many studies involving Naftopidil due to its shared mechanism of action as an α1-adrenoceptor antagonist. [, , , ] Studies comparing their effects on different parameters like platelet function, [, ] smooth muscle contraction, [] and even apoptosis induction in cancer cells [] help to delineate the specific properties and potential advantages of Naftopidil.

Tamsulosin

    Compound Description: Tamsulosin is another α1-adrenoceptor antagonist primarily prescribed for the treatment of benign prostatic hyperplasia (BPH). [, , , , , , , , , ] It exhibits selectivity for the α1A-adrenoceptor subtype found in the prostate, thus relaxing smooth muscle and improving urine flow.

    Relevance: Tamsulosin often serves as a direct comparator to Naftopidil in clinical trials evaluating the treatment of BPH. [, , , , , , , , ] While both are α1-adrenoceptor antagonists, their subtype selectivity and clinical effects show some differences, making direct comparisons valuable in determining their relative efficacy and safety profiles.

Silodosin

    Compound Description: Silodosin is a newer α1-adrenoceptor antagonist, also used for treating BPH, that shows a high affinity for the α1A-adrenoceptor subtype. [, , , , , ]

    Relevance: Similar to Tamsulosin, Silodosin acts as a comparator to Naftopidil in studies investigating BPH treatment and exploring potential anti-cancer effects in prostate cancer cells. [, , , , ] Comparisons between these compounds are essential for understanding their relative efficacies, side effect profiles (particularly regarding ejaculatory disorders), [] and potential advantages in treating specific patient populations.

Phenoxybenzamine

    Compound Description: Phenoxybenzamine is a non-selective, irreversible α-adrenoceptor antagonist. []

    Relevance: In a study investigating the effects of Naftopidil on lung fibroblasts, Phenoxybenzamine was used to pre-treat cells and block α-adrenoceptors. [] This allowed researchers to determine if Naftopidil's effects were mediated through α-adrenoceptor-dependent or independent mechanisms.

Verapamil

    Compound Description: Verapamil is a calcium channel blocker classified as a phenylalkylamine. It inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and decreased heart rate and contractility. []

    Relevance: Verapamil was used as a reference compound in a study investigating the calcium antagonistic properties of Naftopidil. [] This comparison helped researchers characterize Naftopidil's effects on calcium channels and its potential as a calcium channel blocker.

(Phenyl)hydroxy-Naftopidil

    Compound Description: (Phenyl)hydroxy-Naftopidil is a metabolite of Naftopidil formed by hydroxylation of the phenyl moiety. []

    Relevance: (Phenyl)hydroxy-Naftopidil was identified as a major metabolite of Naftopidil in various species, including humans. [] This metabolite showed comparable affinity for α1-adrenoceptors as the parent compound, suggesting that it might contribute to Naftopidil's pharmacological effects.

(Naphthyl)hydroxy-Naftopidil

    Compound Description: (Naphthyl)hydroxy-Naftopidil is a metabolite of Naftopidil formed by hydroxylation of the naphthyl moiety. []

    Relevance: Similar to (Phenyl)hydroxy-Naftopidil, (Naphthyl)hydroxy-Naftopidil is a significant metabolite of Naftopidil exhibiting comparable affinity for α1-adrenoceptors, suggesting a potential contribution to Naftopidil’s overall pharmacological activity. []

O-desmethyl-Naftopidil

    Compound Description: O-desmethyl-Naftopidil is a minor metabolite of Naftopidil. [] It is formed by demethylation.

    Relevance: While O-desmethyl-Naftopidil represents a minor metabolite of Naftopidil, it still retains some affinity for α1-adrenoceptors. [] This finding contributes to a more comprehensive understanding of Naftopidil's metabolic profile and the potential activity of its metabolites.

Propylene Glycol Metabolite

    Compound Description: This refers to the propylene glycol moiety of Naftopidil that results from the cleavage of the parent compound during metabolism. []

    Relevance: The propylene glycol metabolite is a significant product of Naftopidil breakdown, particularly in rats and humans. [] While its specific pharmacological activity is not elaborated upon in the provided context, its presence as a major metabolic product is relevant to understanding Naftopidil's pharmacokinetic profile.

Source and Classification

Naftopidil is classified as an alpha-1 adrenergic receptor antagonist. It selectively blocks the alpha-1D adrenergic receptor subtype, which plays a significant role in regulating smooth muscle contraction in the prostate and bladder neck. This selectivity contributes to its effectiveness in alleviating urinary symptoms associated with benign prostatic hyperplasia. Naftopidil is synthesized from quinazoline derivatives and has been explored for its potential anticancer properties as well, particularly against prostate cancer cell lines .

Synthesis Analysis

The synthesis of Naftopidil involves several key steps that can be tailored to enhance its efficacy or modify its pharmacological profile. A notable method includes the formation of binary salts with various carboxylic acids through solution crystallization techniques. For instance, a 1:1 equimolar ratio of Naftopidil and hydroxy-substituted benzoic acids was ground together with a solvent (methanol) to facilitate crystallization. The resulting salts were characterized using single-crystal X-ray diffraction and differential scanning calorimetry .

The general procedure for synthesizing Naftopidil-based derivatives involves:

  1. Reagent Preparation: Selection of appropriate quinazoline derivatives.
  2. Reaction Conditions: Use of solvents like methanol or ethanol under controlled temperature conditions.
  3. Crystallization: Slow evaporation methods to obtain high-quality crystals suitable for analysis.
Molecular Structure Analysis

Naftopidil's molecular structure can be described by its chemical formula C19H24N2OC_{19}H_{24}N_2O. It features a quinazoline core structure substituted with a piperazine moiety, enhancing its binding affinity to adrenergic receptors. The compound's three-dimensional conformation is crucial for its biological activity, as it influences how well it can interact with target receptors.

Key structural characteristics include:

  • Quinazoline Ring: Provides the framework for receptor interaction.
  • Piperazine Ring: Enhances solubility and receptor binding.
  • Hydroxyl Groups: Contribute to hydrogen bonding capabilities, affecting solubility and stability.
Chemical Reactions Analysis

Naftopidil undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it can form salts and cocrystals with different acids, which can alter its solubility and bioavailability. The reaction mechanism typically involves proton transfer between the acidic coformers and Naftopidil, leading to the formation of stable ionic bonds.

These reactions can be summarized as:

  • Salt Formation: Reaction with carboxylic acids to form stable salts.
  • Cocrystallization: Interaction with other organic compounds to enhance therapeutic properties.
Mechanism of Action

The primary mechanism of action of Naftopidil is through selective antagonism of alpha-1 adrenergic receptors, particularly the alpha-1D subtype. This action leads to relaxation of smooth muscle in the bladder neck and prostate, thereby improving urinary flow and reducing symptoms associated with benign prostatic hyperplasia.

Research indicates that Naftopidil may also exert anticancer effects through mechanisms independent of alpha-1 adrenergic receptor blockade. It has been shown to influence cell cycle regulation by modulating proteins such as p21 and p27, which are critical for cell proliferation control .

Physical and Chemical Properties Analysis

Naftopidil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining the formulation strategies used in pharmaceutical applications.

Applications

Naftopidil has several applications in medicine:

  1. Benign Prostatic Hyperplasia Treatment: Primarily prescribed to alleviate lower urinary tract symptoms associated with this condition.
  2. Potential Anticancer Agent: Emerging research suggests Naftopidil may have efficacy against various cancer types due to its ability to inhibit cell proliferation .
  3. Research Tool: Used in studies investigating alpha-adrenergic receptor functions and related signaling pathways.
Introduction to Naftopidil as a Pharmacological Agent

Historical Context and Initial Discovery

Naftopidil ((±)-1-[4-(2-methoxyphenyl)piperazinyl]-3-(1-naphthyloxy) propan-2-ol) was originally developed by the German pharmaceutical company Boehringer Mannheim in the late 20th century. Early pharmacological investigations demonstrated its potent alpha-adrenergic blocking activity, prompting further clinical development. Japanese researchers spearheaded its application for urological conditions, leading to the first comprehensive phase I clinical trial in healthy Japanese male volunteers in the 1990s. This pivotal study established fundamental pharmacokinetic parameters: after a single 50mg administration, naftopidil exhibited a mean maximum plasma concentration (C~max~) of 58.6 ± 24.2 ng/mL, reached peak concentration at approximately 2.2 hours (T~max~), and demonstrated an elimination half-life (T~1/2β~) of 13.2 ± 5.4 hours. The area under the curve (AUC~0-∞~) was calculated at 311.6 ± 54.3 ng·hour/mL, with total clearance (Cl~t~) of 164.2 ± 26.9 L/hour. Notably, less than 0.01% of the administered dose was recovered in urine as the intact form, indicating extensive hepatic metabolism [1] [2]. These early investigations confirmed naftopidil's alpha-blocking properties and established a safety and tolerability profile suitable for further clinical development targeting lower urinary tract symptoms.

Table 1: Key Pharmacokinetic Parameters of Naftopidil (Single 50mg Dose in Healthy Volunteers)

ParameterValue (Mean ± SD)Unit
T~max~2.20 ± 1.04hours
C~max~58.6 ± 24.2ng/mL
T~1/2β~13.2 ± 5.4hours
AUC~0-∞~311.6 ± 54.3ng·hour/mL
Cl~t~164.2 ± 26.9L/hour

Classification Within Alpha-Adrenoceptor Antagonists

Naftopidil belongs to the therapeutic class of alpha-1 adrenergic receptor antagonists (alpha-blockers), which are primarily used to manage lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH). Its distinctiveness lies in its unique receptor subtype selectivity profile. Unlike other clinically used alpha-blockers such as tamsulosin and silodosin, which exhibit significantly higher affinity for the α~1A~-adrenoceptor subtype, naftopidil demonstrates a threefold greater affinity for the α~1D~-adrenoceptor subtype compared to the α~1A~ subtype [1] [2] [9]. Radioligand binding studies quantifying inhibitory constant (K~i~) values revealed naftopidil's affinity for human cloned adrenoceptor subtypes: K~i~ = 3.7 nM for α~1A~, K~i~ = 20 nM for α~1B~, and K~i~ = 1.2 nM for α~1D~ [9]. This pharmacological profile underpins its mechanism of action: blockade of α~1A~-adrenoceptors in the prostate and bladder neck reduces smooth muscle tone, alleviating bladder outlet obstruction, while antagonism of α~1D~-adrenoceptors, densely expressed in the bladder detrusor muscle and spinal cord, may modulate bladder afferent signaling and detrusor overactivity [1] [5] [10]. This dual-site activity potentially offers a broader symptomatic relief for both voiding and storage LUTS compared to agents with more restricted α~1A~ selectivity.

Table 2: Comparative Alpha-Adrenoceptor Subtype Affinity Profiles (K~i~ values in nM)

Compoundα~1A~-ARα~1B~-ARα~1D~-ARPrimary Selectivity
Naftopidil3.7 ± 0.620 ± 11.2 ± 0.0α~1D~ > α~1A~ >> α~1B~
Tamsulosin0.019 ± 0.0020.29 ± 0.020.063 ± 0.011α~1A~ ≈ α~1D~ >> α~1B~
Silodosin0.036 ± 0.01021 ± 52.0 ± 0.4α~1A~ >> α~1D~ > α~1B~

Beyond urology, naftopidil's receptor profile has stimulated research into novel therapeutic applications. Preclinical studies indicate potential antiproliferative effects against various cancer cell lines (prostate: DU-145, LNCaP, PC-3; renal: 786-0; bladder: KK-47), with reported IC~50~ values ranging from 13.3 μM to >50 μM depending on the cell line [9]. These effects appear partially independent of alpha-adrenoceptor blockade, involving modulation of Bcl-2 family proteins and induction of apoptosis, suggesting potential for drug repurposing in oncology [10]. Furthermore, its α~1D~-antagonism forms the basis for exploring its efficacy in facilitating distal ureteral stone passage (medical expulsive therapy) and managing conditions like neurogenic lower urinary tract dysfunction and ureteral stent-related discomfort, areas where clinical trials (Phases 2-4) have been conducted or are ongoing [4] [6].

Regulatory Approvals and Global Adoption Patterns

Naftopidil received its initial regulatory approval in Japan on December 25, 1998, for the treatment of dysuria associated with BPH [4]. This marked its entry as a clinically available alpha-blocker specifically indicated for LUTS/BPH management within the Japanese market. Its adoption was subsequently endorsed by major Japanese urological guidelines, including the Clinical Guideline for Male Lower Urinary Tract Symptoms and the Clinical Guideline for Benign Prostatic Hyperplasia, both granting it a Grade A recommendation [1] [2]. While tamsulosin maintained the highest prescription volume, naftopidil secured the position as the second most prescribed alpha-blocker for BPH in Japan, attributed to its efficacy and potentially favorable side effect profile regarding sexual function [1] [5].

Global adoption of naftopidil has remained limited. As of the current date (July 2025), Japan remains the primary market, with only sparse availability in select other Asian countries (e.g., South Korea, China) [8]. Regulatory approval in Europe or North America for urological indications has not been achieved. This limited geographical spread stems from several factors: the dominance of established alpha-blockers like tamsulosin and alfuzosin in Western markets, a relative paucity of large-scale clinical trial data conducted in non-Asian populations during its early development, and potentially strategic decisions by pharmaceutical companies [1] [3] [5]. Nevertheless, niche applications are being explored globally under investigational protocols. Clinical trials registered in the United States, South Korea, and elsewhere are investigating naftopidil's potential for conditions like ureterolithiasis, postoperative pain, neurogenic bladder, and urinary stent discomfort, indicating ongoing interest in its pharmacological profile beyond its primary BPH indication [4] [6]. Market analyses specifically note a steady growth trajectory within the Asia-Pacific region, driven by aging populations and increasing diagnosis of BPH, although the European market remains nascent with activity primarily focused on trend analysis and strategic planning rather than widespread clinical use [3] [8].

Table 3: Regulatory Status and Key Indications of Naftopidil

Region/CountryInitial Approval YearPrimary Approved Indication(s)Current Status
Japan1998Dysuria, Benign Prostatic HyperplasiaWidely Approved & Marketed
South KoreaNot SpecifiedBenign Prostatic HyperplasiaApproved & Marketed
ChinaNot SpecifiedBenign Prostatic HyperplasiaApproved & Marketed
EuropeN/AN/ANot Approved; Limited Market Presence
United StatesN/AN/ANot Approved; Investigational Use Only

Properties

CAS Number

57149-07-2

Product Name

Naftopidil

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Solubility

Soluble in DMSO

Synonyms

1-(4-(2-methoxyphenyl)-1-piperazinyl)-3-(1-naphthyloxy)-2-propanol
naftopidil

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.